molecular formula C24H26N2O3S B10883075 1-[(4-Methylphenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine

1-[(4-Methylphenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine

Cat. No.: B10883075
M. Wt: 422.5 g/mol
InChI Key: GNUDRRVWOLKUDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Methylphenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a piperazine ring substituted with a 4-methylphenylsulfonyl group and a 3-phenoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methylphenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 4-Methylphenylsulfonyl Group: This step involves the sulfonylation of the piperazine ring. A common method is the reaction of piperazine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 3-Phenoxybenzyl Group: The final step is the alkylation of the sulfonylated piperazine with 3-phenoxybenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methylphenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The phenyl groups can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid for nitration or bromine for bromination under controlled conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-[(4-Methylphenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(4-Methylphenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Methoxyphenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine
  • 1-[(4-Methylphenyl)sulfonyl]-4-(3-methylbenzyl)piperazine

Uniqueness

1-[(4-Methylphenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C24H26N2O3S

Molecular Weight

422.5 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-4-[(3-phenoxyphenyl)methyl]piperazine

InChI

InChI=1S/C24H26N2O3S/c1-20-10-12-24(13-11-20)30(27,28)26-16-14-25(15-17-26)19-21-6-5-9-23(18-21)29-22-7-3-2-4-8-22/h2-13,18H,14-17,19H2,1H3

InChI Key

GNUDRRVWOLKUDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.